molecular formula C9H15N3 B1463566 4-(1-methyl-1H-pyrazol-5-yl)piperidine CAS No. 640270-01-5

4-(1-methyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B1463566
CAS No.: 640270-01-5
M. Wt: 165.24 g/mol
InChI Key: CRBVTTLKUJAYDY-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-5-yl)piperidine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(1-methyl-1H-pyrazol-5-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . This interaction is crucial as it can influence the regulation of blood pressure and inflammatory responses. The compound’s ability to inhibit sEH suggests its potential in therapeutic applications for conditions related to these physiological processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting sEH, this compound can alter the signaling pathways that regulate inflammation and blood pressure . Additionally, its impact on gene expression can lead to changes in the production of proteins involved in these pathways, thereby affecting overall cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of sEH involves binding to the enzyme’s active site, preventing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which have various biological activities, including anti-inflammatory and vasodilatory effects. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of sEH, resulting in prolonged anti-inflammatory and blood pressure-lowering effects. The stability and degradation of the compound must be carefully monitored to ensure consistent results in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential liver and kidney damage. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and dose-response relationships should be thoroughly investigated to ensure safe and effective use in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as sEH, influencing the metabolism of epoxides to diols . This interaction can affect metabolic flux and the levels of various metabolites, including those involved in inflammation and blood pressure regulation. Understanding the compound’s role in these pathways is crucial for elucidating its therapeutic potential and optimizing its use in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, its binding to sEH can facilitate its transport to sites of inflammation or blood pressure regulation, enhancing its therapeutic effects. The distribution of the compound within tissues also determines its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with sEH may localize it to the endoplasmic reticulum, where the enzyme is predominantly found. This localization can enhance the compound’s ability to inhibit sEH and exert its therapeutic effects. Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical research.

Properties

IUPAC Name

4-(2-methylpyrazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h4,7-8,10H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBVTTLKUJAYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640270-01-5
Record name 4-(1-methyl-1H-pyrazol-5-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the pyrazole and piperidine rings in tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate?

A1: The research indicates that the pyrazole ring and the piperidine ring in tert-butyl this compound-1-carboxylate are not coplanar. Instead, they adopt a non-planar conformation with a dihedral angle of 33.4° between the plane of the pyrazole ring and the approximate mirror plane of the piperidine ring [].

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